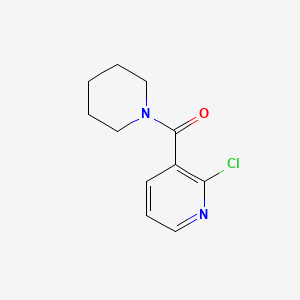

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a nitrogenous organic molecule that is part of a broader class of compounds featuring a pyridine ring substituted with a chloro group and a piperidine moiety. This structure is significant in medicinal chemistry and serves as an intermediate in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds often involves the use of piperidine as a key reagent or building block. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is achieved through a multi-step process starting from 2-amino-4-methylpyridine, followed by chlorination and then condensation with piperidine, yielding an overall yield of about 62% . This method reflects the general approach to synthesizing piperidine-substituted pyridines, which may be applicable to the target compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by the planarity of the pyridine ring and the spatial arrangement of substituents. For example, in the case of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the piperidine ring adopts a chair conformation, and the pyridine ring is essentially planar . These structural features are crucial for the interaction of the compound with biological targets and can influence its chemical reactivity and physical properties.

Chemical Reactions Analysis

Piperidine and its derivatives are known to participate in various chemical reactions. The piperidine-mediated [3 + 3] cyclization is an example of a reaction that leads to the formation of functionalized pyridines . Additionally, the presence of a piperidine moiety can influence the electronic properties of the pyridine ring, affecting its reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a piperidine ring can introduce steric hindrance and affect the compound's boiling point, solubility, and stability. The electronic properties of the pyridine ring, such as its ability to engage in hydrogen bonding and π-π interactions, are also important factors that determine the compound's behavior in different environments .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods : 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine has been synthesized using various methods. For instance, Shen Li (2012) reported synthesizing an intermediate of lafutidine, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine (Shen Li, 2012).

- Chemical Structure Analysis : The molecular structure of related compounds such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione has been analyzed, revealing interesting conformations and intermolecular hydrogen bonds (J. Sundar et al., 2011).

Applications in Medicinal Chemistry and Biology

- Antibacterial and Antifungal Activities : Patel and Agravat (2007) synthesized new pyridine derivatives, including those related to this compound, and demonstrated their antibacterial and antifungal activities (N. Patel & S. N. Agravat, 2007).

- Synthesis of Medicinal Compounds : Research has also focused on the synthesis of compounds like 3-(Pyrrolidin-1-yl)piperidine, which is significant in medicinal chemistry. For example, Smaliy et al. (2011) proposed a novel method for its synthesis, highlighting its importance (R. Smaliy et al., 2011).

Applications in Material Science

- Initiators for Polymerization : Hurtado et al. (2011) developed new bis(azolylcarbonyl)pyridine chromium(III) complexes, potentially using intermediates like this compound, as initiators for ethylene polymerization (J. Hurtado et al., 2011).

Crystallography and Molecular Modeling

- Crystal Structure Analysis : The crystal structures of various pyridine derivatives, including those related to this compound, have been extensively analyzed to understand their molecular interactions and properties (P. Bhatt & G. Desiraju, 2006).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

(2-chloropyridin-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTPEDJMJRDQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404539 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56149-33-8 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)